molecular formula C13H16O4 B14497031 2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) CAS No. 64777-15-7

2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)

Cat. No.: B14497031
CAS No.: 64777-15-7
M. Wt: 236.26 g/mol
InChI Key: LRVJEADXJYKWPQ-UHFFFAOYSA-N
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Description

2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) is an organic compound with the molecular formula C21H24O4. It is a type of epoxy resin known for its excellent adhesive properties and chemical resistance. This compound is widely used in various industrial applications, including coatings, adhesives, and composite materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then dehydrochlorinated to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of reactants and removal of by-products to maintain the reaction equilibrium .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) involves the reaction of its epoxide groups with various nucleophiles. This reaction leads to the formation of covalent bonds, which contribute to the compound’s adhesive properties and chemical resistance. The molecular targets include hydroxyl, amine, and thiol groups present in the substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) exhibits superior adhesive properties and chemical resistance. Its unique molecular structure allows for the formation of highly stable and durable materials, making it a preferred choice in various industrial applications .

Properties

CAS No.

64777-15-7

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-[[2-methyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane

InChI

InChI=1S/C13H16O4/c1-9-4-10(14-5-11-6-15-11)2-3-13(9)17-8-12-7-16-12/h2-4,11-12H,5-8H2,1H3

InChI Key

LRVJEADXJYKWPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CO2)OCC3CO3

Origin of Product

United States

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